

comparative analysis of Rezatapopt and early-generation p53 reactivators

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Compound of Interest

Compound Name:	Rezatapopt
CAS No.:	2636846-41-6
Cat. No.:	B12378407

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Comparative Analysis: Rezatapopt vs. Early-Generation p53 Reactivators

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over 50% of tumors and often leading to a loss of p53's protective functions.[3][4] This has made the restoration of mutant p53 function a highly sought-after therapeutic strategy. This guide provides a comparative analysis of **Rezatapopt** (PC14586), a first-in-class, mutation-specific p53 reactivator, against early-generation p53 reactivating compounds, offering a detailed look at their mechanisms, performance data, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Strategies

The approaches to reactivating p53 can be broadly categorized into two main strategies: direct reactivation of mutant p53 protein and stabilization of wild-type p53 by inhibiting its negative

regulators. **Rezatapopt** and PRIMA-1 fall into the first category, while Nutlins exemplify the second.

Rezatapopt: A Precision Tool for a Specific Mutation

Rezatapopt is a small molecule designed with high specificity to target the p53 Y220C mutation.[5] This specific mutation accounts for approximately 1% of all solid tumors and creates a unique, druggable crevice on the protein's surface, which destabilizes the protein.

Rezatapopt binds directly to this pocket, acting as a molecular chaperone to stabilize the p53 protein in its correct, wild-type conformation. This structural correction restores its DNA-binding ability and reactivates its tumor-suppressive transcriptional program, leading to the expression of target genes like CDKN1A (p21) and subsequent tumor cell death.

Early-Generation Reactivators: Broader Strokes

Early-generation compounds sought to address a wider range of p53 mutations or to amplify the function of existing wild-type p53.

- **PRIMA-1 and PRIMA-1Met (APR-246 or Eprenetapopt):** These compounds are pro-drugs that convert to the active molecule, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of various mutant p53 proteins. This covalent modification is thought to induce a conformational change, restoring the wild-type structure and function, thereby triggering apoptosis. Unlike the highly specific **Rezatapopt**, PRIMA-1/APR-246 can act on multiple p53 mutants but also exerts p53-independent effects, including the induction of oxidative stress.
- **Nutlins:** This class of molecules operates via a different mechanism. Instead of targeting mutant p53, Nutlins are designed to activate functional, wild-type p53. They act as inhibitors of the interaction between p53 and its primary negative regulator, MDM2. In many tumors with wild-type p53, the p53 protein is kept inactive by being constantly targeted for degradation by MDM2. By binding to MDM2 and blocking this interaction, Nutlins prevent p53 degradation, leading to its accumulation, stabilization, and activation of the p53 pathway.

Data Presentation: Performance at a Glance

The following tables summarize the key characteristics and performance data for **Rezatapopt** and early-generation p53 reactivators.

Table 1: Comparison of Mechanisms and Specificity

Feature	Rezatapopt (PC14586)	PRIMA-1 / APR-246 (Eprenetapopt)	Nutlins
Target	Mutant p53 (Specifically Y220C)	Multiple p53 mutants	MDM2 (in cells with wild-type p53)
Mechanism of Action	Non-covalent binding to Y220C pocket, protein stabilization, and conformational correction.	Covalent modification of cysteine residues, leading to refolding of mutant p53.	Inhibition of p53-MDM2 interaction, preventing p53 degradation.
Specificity	Allele-specific for TP53 Y220C mutation.	Acts on a range of p53 mutants; also has p53-independent effects.	Specific to the p53-MDM2 interaction; requires wild-type p53 for efficacy.

Table 2: Preclinical Efficacy Data

Compound	Assay	Cell Line(s)	Result
Rezatapopt	MTT Proliferation Assay	NUGC-3 (TP53 Y220C)	IC50: 504 nM
DNA Binding Assay	p53 Y220C protein	SC150: 9 nM	
In Vivo Xenograft Model	NUGC-3 Xenograft	71% Tumor Growth Inhibition (TGI) at 50 mg/kg	
PRIMA-1	Cell Viability Assay	BT-474, T47-D (mtp53)	Dose-dependent loss of viability (0-50 μ M)
In Vivo Xenograft Model	BT-474, T47-D Xenografts	Significant tumor growth inhibition	

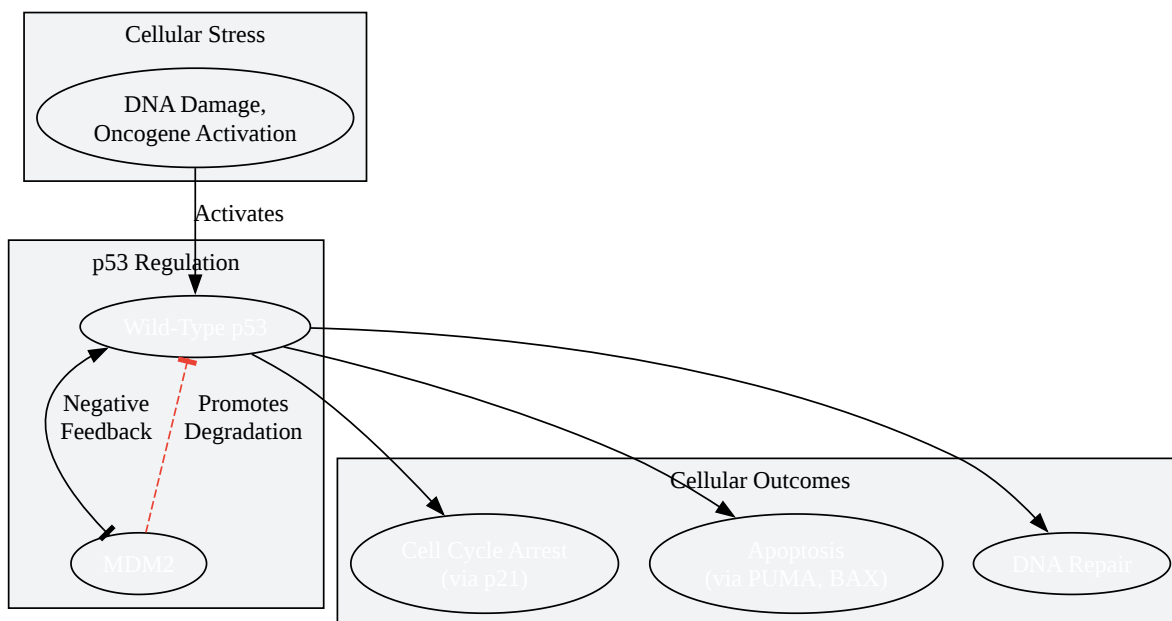
Table 3: Clinical Trial Data Summary

Compound	Trial	Patient Population	Key Efficacy Results
Rezatapopt	PYNNACLE Phase 2 (NCT04585750)	Advanced solid tumors with TP53 Y220C mutation	Overall Response Rate (ORR): 33% across all tumors (n=97). Ovarian Cancer Cohort: 43% ORR (n=44). Median Duration of Response (DOR): 6.2 months overall; 7.6 months in ovarian cancer.
APR-246 (Eprenetapopt)	Phase 1/2 (NCT00900614)	Hematologic malignancies (AML, CLL)	Showed induction of apoptosis and p53 target gene expression. Two of ten evaluable patients showed signs of tumor regression.
Phase 2 (NCT03072043) with Azacitidine	TP53-mutated MDS and AML	ORR: 71% Complete Remission (CR): 44%	

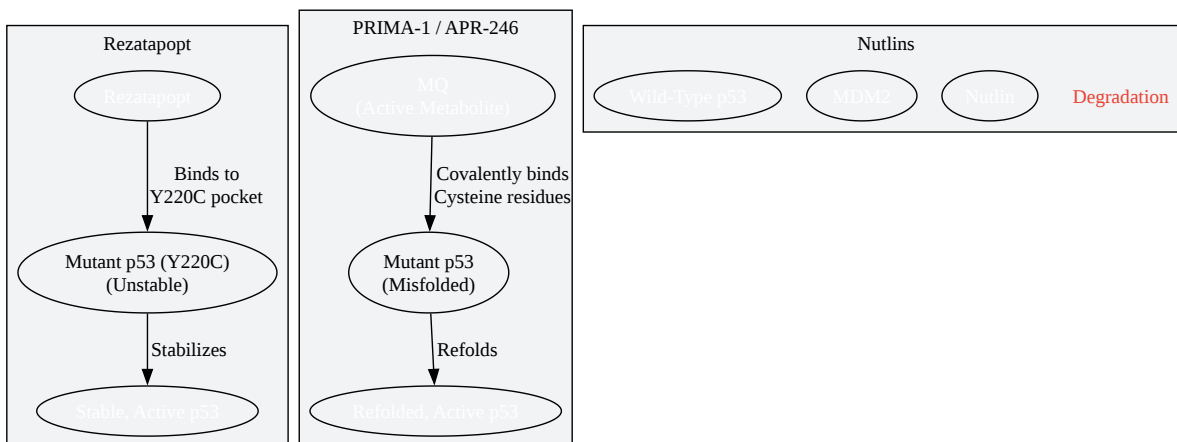
Table 4: Safety and Tolerability Profile

Compound	Trial	Most Common Treatment-Related Adverse Events (TRAEs)	Discontinuation Rate due to TRAEs
Rezatapopt	PYNNACLE Phase 2	Nausea, fatigue, increased blood creatinine, increased alanine aminotransferase (>15% of patients). Most were Grade 1-2.	3.7%
APR-246	Phase 1/2	CNS adverse effects (dizziness, confusion), fatigue, nausea. Effects were generally transient and reversible.	Not specified in detail, but managed with dose reductions.

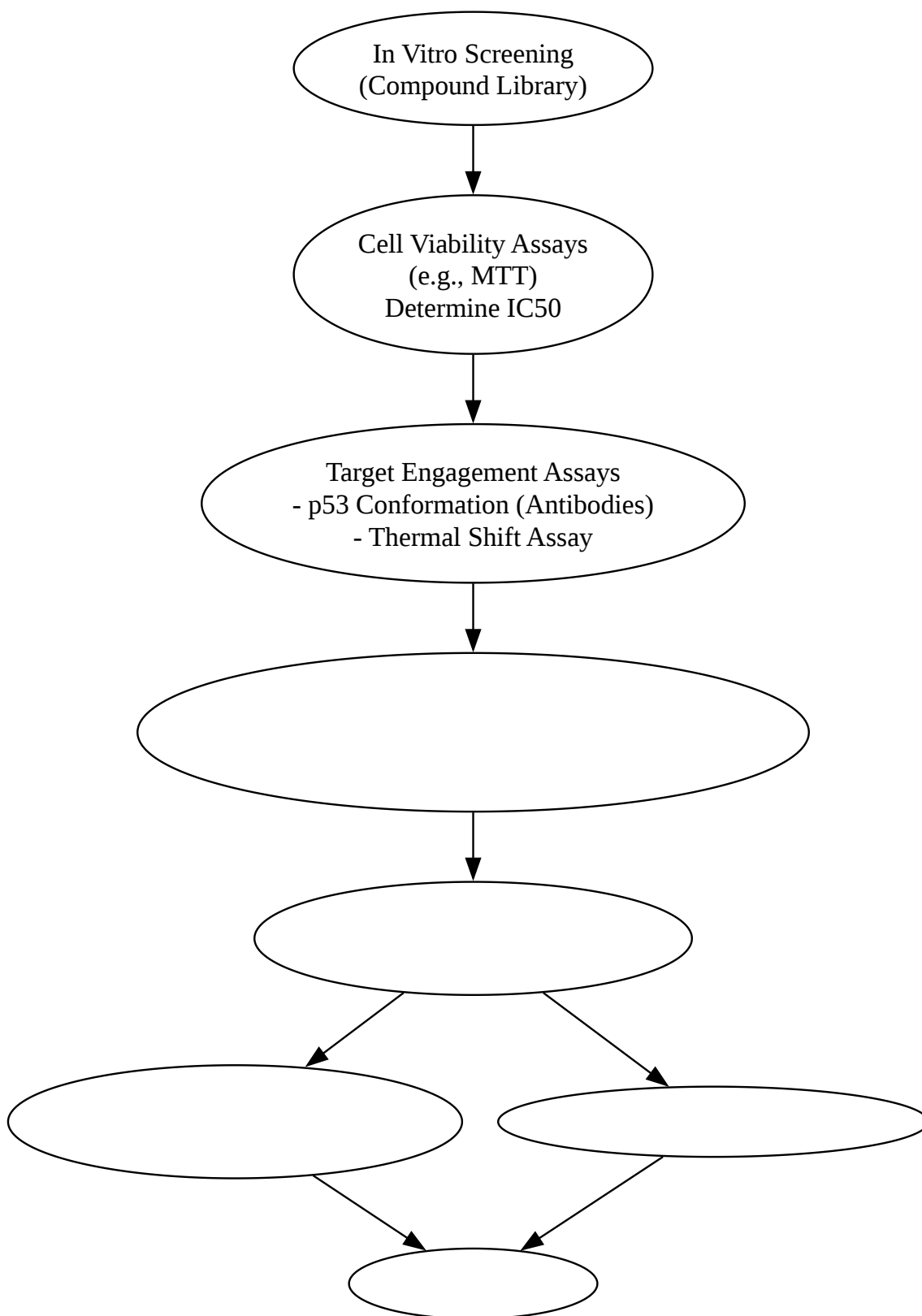
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of common protocols used to evaluate p53-reactivating compounds.

1. Cell Viability Assay (MTT Assay)

- Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
- Methodology:
 - Cell Seeding: Cancer cells (e.g., those with the TP53 Y220C mutation for **Rezatapopt** testing) are seeded in 96-well plates and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., **Rezatapopt**) for a specified period (e.g., 72-96 hours).
 - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
 - Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
 - Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

2. p53 Target Gene Activation (Quantitative RT-PCR)

- Objective: To confirm that the reactivated p53 is transcriptionally active by measuring the expression of its downstream target genes.
- Methodology:
 - Treatment: Cells are treated with the p53 reactivator for a defined period (e.g., 24 hours).

- RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit.
- Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for p53 target genes (e.g., CDKN1A (p21), PUMA, MDM2).
- Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., β -actin). A significant increase in the mRNA levels of target genes in treated cells indicates p53 reactivation.

3. Chromatin Immunoprecipitation (ChIP) Assay

- Objective: To directly demonstrate that the reactivated p53 protein binds to the promoter regions of its target genes.
- Methodology:
 - Cross-linking: Cells treated with the compound are exposed to formaldehyde to cross-link proteins to DNA.
 - Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
 - Immunoprecipitation: The chromatin fragments are incubated with an antibody specific to p53 (e.g., DO-1), which pulls down the p53 protein along with its bound DNA.
 - Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
 - PCR Analysis: The purified DNA is analyzed by PCR using primers that flank the known p53 response elements in the promoter regions of target genes like p21 and MDM2. An enrichment of this specific DNA in the immunoprecipitated sample confirms p53 binding.

Conclusion

The landscape of p53-targeted cancer therapy has evolved significantly from broad-acting agents to highly specific molecules. Early-generation reactivators like PRIMA-1/APR-246 demonstrated the feasibility of restoring function to mutant p53, showing promise in preclinical and early clinical settings, particularly in hematological malignancies. Nutlins validated a different but complementary approach of stabilizing wild-type p53, proving effective in tumors where p53 is functional but suppressed.

Rezatapopt represents the next generation of this therapeutic strategy, characterized by its precision-medicine approach. By targeting a single, structurally defined mutation (TP53 Y220C), **Rezatapopt** has shown remarkable specificity and potent single-agent efficacy in clinical trials for solid tumors, an area of high unmet need. Its favorable safety profile and clear biomarker-driven patient selection strategy underscore the advantages of this targeted approach. The clinical success of **Rezatapopt** not only provides a new therapeutic option for a specific subset of cancer patients but also validates the "undruggable" p53 as a viable target, paving the way for the development of other mutation-specific p53 reactivators.

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